molecular formula C12H15N2NaO2S B12758930 Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt CAS No. 66940-52-1

Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt

Cat. No.: B12758930
CAS No.: 66940-52-1
M. Wt: 274.32 g/mol
InChI Key: XOTUKJIPPYHTQV-UHFFFAOYSA-M
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Description

Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt is a derivative of barbituric acid, a compound that has been widely studied for its pharmacological properties. This specific derivative is known for its unique chemical structure, which includes a cyclohexenyl group, two methyl groups, and a thio group, making it distinct from other barbituric acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt typically involves the reaction of barbituric acid with cyclohexenyl derivatives under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide, which helps in the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like microwave irradiation and solvent-free conditions can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can lead to the formation of sulfoxides, while substitution reactions can introduce new functional groups into the cyclohexenyl ring .

Scientific Research Applications

Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity. The thio group and the cyclohexenyl ring play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexenyl ring and thio group differentiate it from other barbiturates, making it a valuable compound for research and industrial applications .

Properties

CAS No.

66940-52-1

Molecular Formula

C12H15N2NaO2S

Molecular Weight

274.32 g/mol

IUPAC Name

sodium;5-(cyclohexen-1-yl)-1,5-dimethyl-2-sulfanylidenepyrimidin-3-ide-4,6-dione

InChI

InChI=1S/C12H16N2O2S.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17);/q;+1/p-1

InChI Key

XOTUKJIPPYHTQV-UHFFFAOYSA-M

Canonical SMILES

CC1(C(=O)[N-]C(=S)N(C1=O)C)C2=CCCCC2.[Na+]

Origin of Product

United States

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